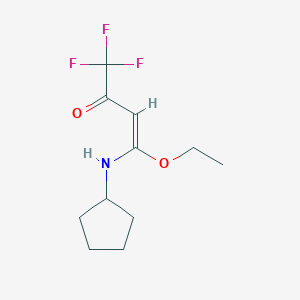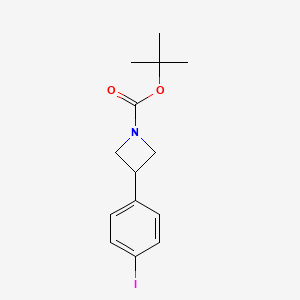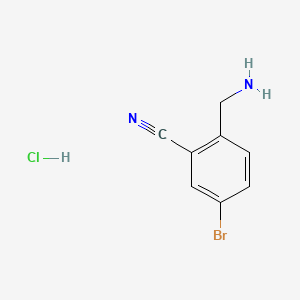![molecular formula C10H6Cl2N2OS3 B13915185 O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,5-dichlorophenol with carbon disulfide in the presence of a base to form the corresponding dithiocarbonate. This intermediate is then reacted with methyl isothiocyanate to introduce the cyanamide group, followed by further reactions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- O-(2,4-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
- O-(3,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate
Uniqueness
O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C10H6Cl2N2OS3 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
O-(2,5-dichlorophenyl) (N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethanethioate |
InChI |
InChI=1S/C10H6Cl2N2OS3/c1-17-9(14-5-13)18-10(16)15-8-4-6(11)2-3-7(8)12/h2-4H,1H3 |
Clave InChI |
ACUKKHOXUYRUFN-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)SC(=S)OC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


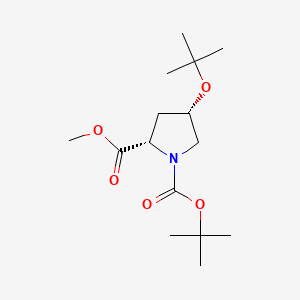
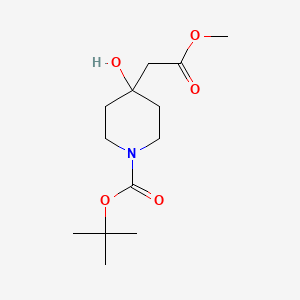
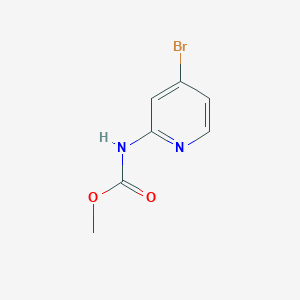
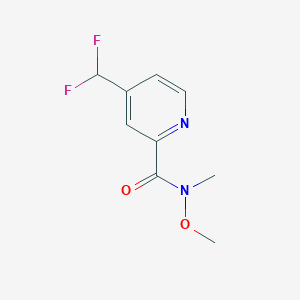
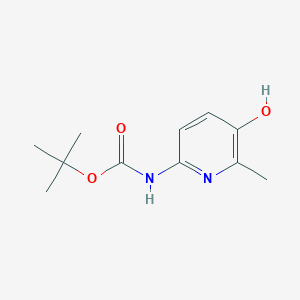
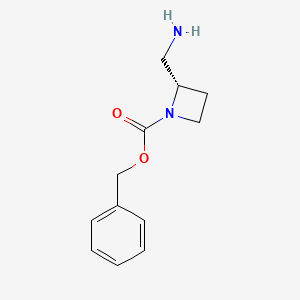
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
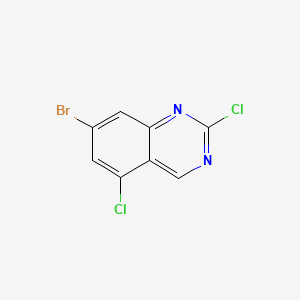

![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
